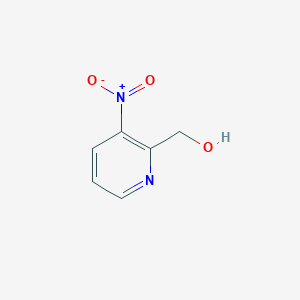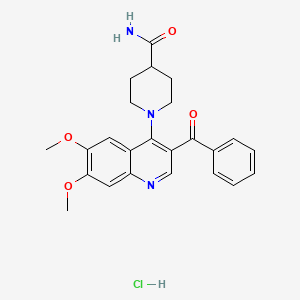![molecular formula C9H8O3 B2906240 1-(Benzo[d][1,3]dioxol-4-yl)ethanone CAS No. 33842-14-7](/img/structure/B2906240.png)
1-(Benzo[d][1,3]dioxol-4-yl)ethanone
Vue d'ensemble
Description
1-(Benzo[d][1,3]dioxol-4-yl)ethanone is an organic compound with the molecular formula C9H8O3. It is characterized by a benzodioxole ring fused to an ethanone group. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Mécanisme D'action
Target of Action
It’s known that its derivatives have shown a wide range of biological activities , suggesting that it may interact with multiple targets.
Mode of Action
Its derivatives have been synthesized and evaluated for their in vitro antimicrobial activity . This suggests that the compound may interact with its targets to disrupt essential biological processes, leading to the inhibition of microbial growth.
Biochemical Pathways
Its derivatives have shown a broad range of biological activities , indicating that it may influence multiple biochemical pathways.
Result of Action
Its derivatives have shown potent antimicrobial activity , suggesting that it may lead to the inhibition of microbial growth at the cellular level.
Action Environment
One study has optimized the biocatalytic asymmetric reduction of this compound using a d-optimal experimental design-based optimization methodology , suggesting that factors such as pH, temperature, incubation time, and agitation speed can influence its action.
Analyse Biochimique
Biochemical Properties
1-(Benzo[d][1,3]dioxol-4-yl)ethanone plays a significant role in biochemical reactions . It is used in the synthesis of pyrazole derivatives, which are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can involve binding interactions, enzyme inhibition or activation, and changes in gene expression .
Cellular Effects
The effects of this compound on cells are diverse and depend on the specific cell type and cellular processes involved . It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound at the molecular level involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions can lead to changes in cellular function and can have significant biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its biochemical properties .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . Studies have shown that it can have threshold effects, and high doses can lead to toxic or adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It can interact with transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound can affect its activity or function . Targeting signals or post-translational modifications can direct it to specific compartments or organelles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Benzo[d][1,3]dioxol-4-yl)ethanone can be synthesized through the acylation of benzo[d][1,3]dioxole with acetic anhydride in the presence of a catalyst such as fused zinc chloride . This method yields the desired product with high efficiency.
Industrial Production Methods: Industrial production of this compound typically involves similar acylation reactions but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Benzo[d][1,3]dioxol-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ethanone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halides or amines in the presence of a base can facilitate substitution reactions.
Major Products Formed:
Oxidation: Benzo[d][1,3]dioxole-4-carboxylic acid.
Reduction: 1-(Benzo[d][1,3]dioxol-4-yl)ethanol.
Substitution: Various substituted benzo[d][1,3]dioxole derivatives depending on the reagent used.
Applications De Recherche Scientifique
1-(Benzo[d][1,3]dioxol-4-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: This compound is used in the study of enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals.
Comparaison Avec Des Composés Similaires
1-(Benzo[d][1,3]dioxol-5-yl)ethanone: Similar structure but with the ethanone group at a different position.
Benzo[d][1,3]dioxole-4-amine: Contains an amine group instead of an ethanone group.
Benzo[d][1,3]dioxole-4-carboxylic acid: Oxidized form of 1-(Benzo[d][1,3]dioxol-4-yl)ethanone.
Uniqueness: this compound is unique due to its specific position of the ethanone group, which imparts distinct chemical reactivity and biological activity. Its ability to undergo a variety of chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry .
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-4-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c1-6(10)7-3-2-4-8-9(7)12-5-11-8/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFSKUXTYCXGOIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C(=CC=C1)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33842-14-7 | |
| Record name | 1-(1,3-dioxaindan-4-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Benzo[d]oxazol-2-ylthio)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone](/img/structure/B2906160.png)




![1-{[1-(4-fluorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine](/img/structure/B2906167.png)
![6-(2-Fluorophenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2906168.png)
![Tert-butyl N-[2-(4,5-dihydro-1H-imidazol-2-yl)ethyl]-N-methylcarbamate](/img/structure/B2906169.png)

![1-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1H-pyrazole-4-carbonyl]-1H-1,2,3-benzotriazole](/img/structure/B2906172.png)
![3-[3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid](/img/structure/B2906175.png)
![1-([2,3'-Bipyridin]-4-ylmethyl)-3-(3-phenylpropyl)urea](/img/structure/B2906177.png)
![N-[3-(1H-imidazol-1-yl)propyl]-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide](/img/structure/B2906180.png)
